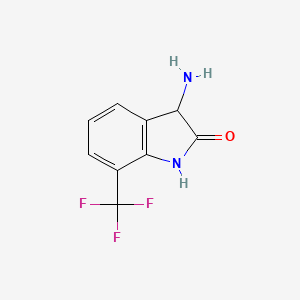![molecular formula C12H17N3O B12820062 6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12820062.png)
6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. Benzimidazoles are heterocyclic aromatic organic compounds that have been widely studied for their potential therapeutic applications. The presence of the ethoxy and isopropyl groups in this compound may influence its chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitroaniline and ethyl iodide.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Synthetic Route: The synthetic route may include the following steps
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form corresponding amines and alcohols.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of the cell membrane. In anticancer applications, it may induce apoptosis (programmed cell death) by activating specific signaling pathways or inhibiting the activity of enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives, such as:
2-Amino-1H-benzo[d]imidazole: Lacks the ethoxy and isopropyl groups, which may result in different biological activities and chemical properties.
6-Methoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.
N-Isopropyl-1H-benzo[d]imidazol-2-amine: Lacks the ethoxy group, which may affect its overall stability and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H17N3O |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
6-ethoxy-N-propan-2-yl-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C12H17N3O/c1-4-16-9-5-6-10-11(7-9)15-12(14-10)13-8(2)3/h5-8H,4H2,1-3H3,(H2,13,14,15) |
Clé InChI |
GFFAUOSRVFYHMP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(N2)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


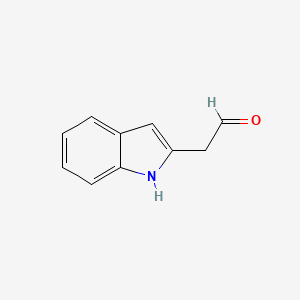
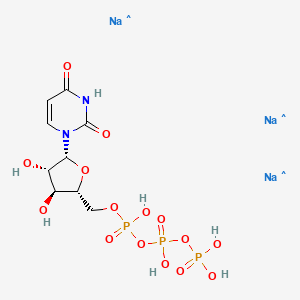




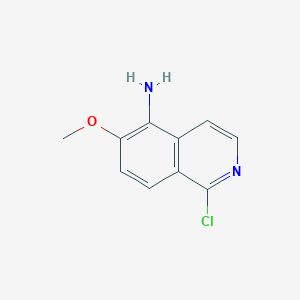
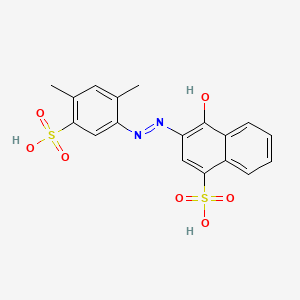
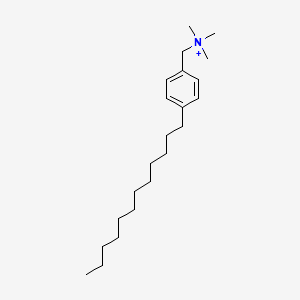
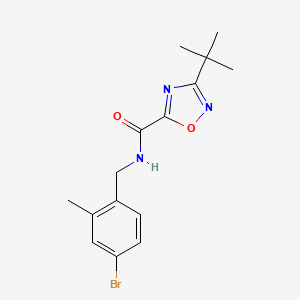
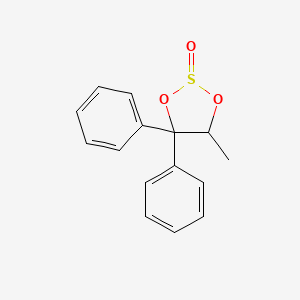
![tert-Butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B12820043.png)
